N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine
Description
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine is a compound that features a cyclopentanamine moiety linked to a 5-methyl-1,2-oxazole ring
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C10H16N2O/c1-8-6-10(12-13-8)7-11-9-4-2-3-5-9/h6,9,11H,2-5,7H2,1H3 |
InChI Key |
ZYIXFVBCMAQUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine typically involves the formation of the oxazole ring followed by its attachment to the cyclopentanamine moiety. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . This method can be adapted to introduce the 5-methyl group on the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the cyclopentanamine moiety, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopentanamine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1,2-oxazol-3-yl)methanethiol: This compound features a thiol group instead of the cyclopentanamine moiety.
N-(5-Methyl-1,2-oxazol-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-3-piperidinecarboxamide: This compound includes a piperidinecarboxamide moiety and a triazolyl-pyrimidinyl group.
Uniqueness
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine is unique due to the presence of both the cyclopentanamine and oxazole moieties, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
